molecular formula C10H8BrNO B2442383 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile CAS No. 1782457-66-2

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

Cat. No.: B2442383
CAS No.: 1782457-66-2
M. Wt: 238.084
InChI Key: OFKIACWNGTVZTL-UHFFFAOYSA-N
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Description

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position of the benzofuran ring, which is fused with a dihydrobenzofuran moiety and an acetonitrile group. It is a white to off-white powder that is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines are formed.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Dehalogenated compounds or alcohols.

Scientific Research Applications

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and acetonitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound has a molecular formula of C12_{12}H12_{12}BrN and a molecular weight of 266.14 g/mol. Its structural characteristics include:

PropertyValue
IUPAC NameThis compound
CAS Number1782457-66-2
MDL NumberMFCD27920385
PubChem CID75481894
AppearancePowder

Antimicrobial Activity

Recent studies indicate that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with halogen substitutions have demonstrated potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CBacillus mycoides0.0048

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety and therapeutic potential of compounds. In studies involving related benzofuran derivatives, significant antiproliferative effects were observed against cancer cell lines, including A549 (lung cancer), with some compounds demonstrating selective toxicity towards rapidly dividing cells .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DA549 (lung cancer)10
Compound EMCF7 (breast cancer)15
Compound FHeLa (cervical cancer)12

Case Studies

  • Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial efficacy of various benzofuran derivatives against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as alternative treatments .
  • Antifungal Activity : Another investigation focused on the antifungal properties of related compounds against Candida albicans. The findings revealed that some derivatives had MIC values in the range of 16.69 to 78.23 µM, indicating moderate antifungal activity .

Properties

IUPAC Name

2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-9-6-7(1-3-12)5-8-2-4-13-10(8)9/h5-6H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKIACWNGTVZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2Br)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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